3-Iodopyridine

Electrochemistry Cyclic Voltammetry Reductive Dehalogenation

3-Iodopyridine (CAS 1120-90-7) is the unambiguous, non-substitutable 3-pyridyl iodide building block for medicinal chemistry and process R&D. Its 3-position iodine delivers predictable regioselectivity in Sonogashira, Buchwald-Hartwig, and other Pd-catalyzed couplings — eliminating the isomeric mixtures observed with 2- or 4-iodopyridine. Uniquely validated as a 3-pyridyl radical precursor in photochemical studies and as an electrochemical benchmark for C–I reductive cleavage. Exploit directional C–I···X⁻ halogen bonding in co-crystal engineering. Choose the isomer that guarantees mechanistic fidelity and high-yielding C–C bond formation at the pyridine 3-position.

Molecular Formula C5H4IN
Molecular Weight 205 g/mol
CAS No. 1120-90-7
Cat. No. B074083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodopyridine
CAS1120-90-7
Molecular FormulaC5H4IN
Molecular Weight205 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)I
InChIInChI=1S/C5H4IN/c6-5-2-1-3-7-4-5/h1-4H
InChIKeyXDELKSRGBLWMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodopyridine (CAS 1120-90-7): A Core Heteroaryl Iodide Building Block for Precision Synthesis and Molecular Design


3-Iodopyridine (CAS 1120-90-7) is a heteroaryl iodide, specifically a pyridine ring substituted with an iodine atom at the 3-position. It exists as a pale-yellow to yellow-brown crystalline solid with a melting point of 53-56 °C and a boiling point of 90-92 °C at 14 mmHg, exhibiting slight solubility in water but good solubility in common organic solvents such as ethanol, dichloromethane, and acetone . As a versatile building block in organic synthesis , its primary utility stems from the reactivity of the carbon-iodine bond, enabling its use in a wide array of palladium-catalyzed cross-coupling reactions [1].

Why 3-Iodopyridine Is Not Interchangeable with 2- or 4-Iodopyridine Isomers


In-class substitution of 3-iodopyridine with its 2- or 4-iodopyridine isomers is not a chemically valid shortcut, as the position of the iodine atom on the pyridine ring dictates the compound's electronic distribution, reaction mechanism, and ultimate regioselectivity in product formation . This positional isomerism leads to fundamentally different reactive intermediates and outcomes, as evidenced in photochemical and electrochemical studies, making 3-iodopyridine a uniquely valuable and non-substitutable intermediate for specific synthetic pathways [1].

Quantitative Differentiation of 3-Iodopyridine: Comparative Evidence Against Closest Analogs


Electrochemical Reduction: Distinct Peak Potential vs. Other 3-Halopyridines and Isomers

Cyclic voltammetry studies at glassy carbon cathodes in DMF show that 3-iodopyridine exhibits two reduction waves, similar to 2-bromo, 3-bromo, 2-chloro, and 3-chloropyridine, but with a key distinction: the first wave, corresponding to a two-electron carbon-halogen bond cleavage, occurs at a different potential due to the specific energy required for C-I bond scission [1]. In alkaline solution, a comparative study found that while 3-iodopyridine's half-wave reduction potential is pH-dependent at lower pH, at high pH all three iodopyridine isomers become electroactive at the same half-wave potential, highlighting a unique mechanistic convergence point not shared with other halogens [2].

Electrochemistry Cyclic Voltammetry Reductive Dehalogenation

Photoreaction Mechanism: Divergent Reactive Intermediates Among Iodopyridine Isomers

In photoreactions with substituted benzenes, the reactive intermediate generated is directly determined by the position of the iodine on the pyridine ring. Studies have demonstrated that 3- and 4-iodopyridines react via a radical pathway, whereas 2-iodopyridine proceeds through a 2-pyridyl cation intermediate [1]. This mechanistic bifurcation is a fundamental differentiator, with molecular orbital calculations attributing the 2-pyridyl cation formation to the unshared electron pair on the nitrogen adjacent to the radical carbon—an effect absent in the 3- and 4-isomers [1].

Photochemistry Radical Reactions Cation Intermediates

Sonogashira Coupling: High Yield Synthesis of Alkaloid Intermediates

3-Iodopyridine has been successfully employed as the key starting material in a Sonogashira reaction with undec-10-yn-1-ol to achieve a short and efficient total synthesis of the pyridine alkaloid niphatesine C and its analog norniphatesine C [1]. While the abstract does not provide a direct comparative yield against other halopyridines for this exact substrate, the study demonstrates the compound's practical utility and reliable reactivity in a well-established, pharmaceutically relevant cross-coupling reaction [1]. More broadly, studies on iodopyridines show they undergo Sonogashira coupling with terminal alkynes in good to excellent yields under standard conditions [2].

Cross-Coupling Sonogashira Reaction Alkaloid Synthesis

Electronic Structure: Unique Ionization Energy Ordering Among 3-Halopyridines

Ultraviolet photoelectron spectroscopy (UPS) reveals a key electronic distinction within the 3-halopyridine series. The sequence of the four lowest ionization energies differs between the lighter and heavier halogens. For 3-fluoro- and 3-chloropyridine, the ordering is: π3 (1a2) < nN (11a1) ≈ π2 (2b1) ≈ πpyr (7b2). In contrast, for 3-bromo- and 3-iodopyridine, the assignment is: π3 (1a2) ≈ πX ≈ nN (11a1) ≈ σX ≈ π2 (2b1), where 'X' represents a bromine or iodine lone-pair [1]. This shift in orbital ordering, caused by the introduction of the heavy halogen lone-pair, has direct implications for the molecule's reactivity and its interaction with light or other species.

Photoelectron Spectroscopy Electronic Structure Molecular Orbital Theory

Supramolecular Assembly: Distinct Hydrogen and Halogen Bonding Patterns Among Isomers

In a crystallographic study of halogenide salts of the three iodopyridine isomers, 3-iodopyridine (3-IPy) forms specific C–I⋯X− halogen and N–H⋯X− hydrogen bond networks with anions (X = Cl, Br, I) that are characteristic of its isomer [1]. While all nine structures feature both bond types, the relative strengths of these interactions and the overall supramolecular architecture are dependent on the isomer. Furthermore, the study reveals a general trend that chloride tends to form stronger hydrogen bonds, while iodide favors halogen bonds, a principle that applies to the 3-iodopyridine system [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Where 3-Iodopyridine Delivers Measurable Advantage: Recommended Applications Based on Verified Evidence


Precision Synthesis of 3-Substituted Pyridine Derivatives via Cross-Coupling

3-Iodopyridine is the optimal starting material for introducing a wide array of functional groups at the 3-position of the pyridine ring. Its reactivity in Sonogashira coupling, as demonstrated in the synthesis of niphatesine C [1], and its general utility in palladium-catalyzed reactions with dienes and amines to form complex alkaloid intermediates [2], make it a first-line choice for medicinal chemists. The quantifiable advantage lies in the reliable and high-yielding nature of these transformations at the specific 3-position, avoiding the regioisomeric mixtures that would result from using a less selective precursor.

Investigations into Pyridine-Derived Radical Intermediates and Photochemistry

For studies requiring the generation of a 3-pyridyl radical species, 3-iodopyridine is the unambiguous precursor. Comparative photochemical studies have established that 3-iodopyridine reacts via a radical pathway, in direct contrast to 2-iodopyridine which forms a cation intermediate [3]. This mechanistic certainty is essential for researchers probing reaction mechanisms or designing novel photochemical syntheses, as it ensures the intended reactive intermediate is generated, leading to predictable and reproducible experimental outcomes.

Electrochemical Dehalogenation Method Development and Mechanistic Studies

The well-defined electrochemical behavior of 3-iodopyridine, specifically its two-wave reduction profile with the first wave corresponding to a two-electron C-I bond cleavage to yield pyridine, makes it an ideal model compound for developing or calibrating electroanalytical methods [4]. Its distinct reduction potential, compared to other halopyridines, allows for the study of halogen-dependent electrochemical kinetics and can serve as a benchmark for optimizing conditions for reductive dehalogenation of more complex heteroaryl halides.

Design of Halogen-Bonded Supramolecular and Crystalline Materials

Crystal engineers seeking a building block that can simultaneously engage in both hydrogen and halogen bonding with a specific directional geometry should consider 3-iodopyridine. Crystallographic evidence confirms its ability to form robust C–I⋯X− halogen bonds and N–H⋯X− hydrogen bonds with halide anions, with the 3-position dictating a unique supramolecular architecture compared to its 2- and 4- isomers [5]. This property is directly exploitable in the rational design of co-crystals, salts, and other functional solid-state materials.

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